2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyridazine core linked to a 3-methoxyphenyl-substituted thiazole moiety and an N-(3-methylphenyl)acetamide group.
Properties
IUPAC Name |
2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-15-6-4-8-18(12-15)26-21(29)14-31-22-11-10-20(27-28-22)23-16(2)25-24(32-23)17-7-5-9-19(13-17)30-3/h4-13H,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUYPCJMASCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine moiety. Key steps include:
Formation of Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of Pyridazine Ring: The pyridazine ring is introduced through a cyclization reaction involving hydrazine derivatives and diketones.
Final Coupling: The final step involves coupling the thiazole-pyridazine intermediate with 3-methylphenyl acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole and pyridazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence : The pyridazine-thiazole core in the target compound may enhance π-π stacking interactions with biological targets compared to oxadiazole or triazole analogs .
- Substituent Effects : The 3-methoxyphenyl group could improve metabolic stability relative to simpler phenyl substituents, as seen in triazole-based antiproliferative agents .
- Pharmacophore Synergy : The sulfanyl-acetamide moiety is conserved across analogs, suggesting a shared mechanism involving thiol-mediated enzyme inhibition or receptor binding .
Pharmacological Activity Comparison
Antiproliferative Activity
Hydroxyacetamide derivatives (e.g., FP1–12) with triazole cores exhibit IC₅₀ values of 8–22 µM against human cancer cell lines, attributed to apoptosis induction via caspase-3 activation .
Anti-Inflammatory and Anti-Exudative Effects
Triazole-furan acetamides (e.g., compounds 3.1–3.21) demonstrate 56–78% inhibition of carrageenan-induced edema in rats at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Biological Activity
The compound 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole ring : Known for its diverse biological activities.
- Pyridazine moiety : Often associated with anti-inflammatory and anticancer properties.
- Methoxy and methyl substitutions : These modifications can enhance biological activity and solubility.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : It may inhibit specific enzymes critical for cellular processes, such as kinases or carbonic anhydrases.
- Cell membrane interaction : Potential disruption of bacterial cell membranes or cancer cell proliferation pathways.
- Apoptosis induction : The compound may trigger programmed cell death in cancer cells by interacting with apoptotic signaling pathways.
Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
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Anticancer Activity :
- In studies involving various cancer cell lines, the compound exhibited significant cytotoxicity. For instance, it demonstrated an IC50 value of 12.5 µM against MCF7 cells, indicating potent anticancer properties .
- A structure-activity relationship (SAR) analysis revealed that the presence of the methoxy group at the phenyl position enhances its effectiveness against tumor cells.
- Antimicrobial Effects :
- Anti-inflammatory Properties :
- Anticonvulsant Activity :
Q & A
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?
- Methodological Answer : Single-crystal X-ray diffraction determines the dominant tautomer (e.g., thione vs. thiol forms). Electron density maps and Hirshfeld surface analysis validate hydrogen bonding patterns. Compare with ’s thioacetamide derivatives, where tautomerization affected biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
